molecular formula C21H26ClN3O3 B11666892 4-(2-chlorobenzyl)-N-(2,4,5-trimethoxybenzylidene)piperazin-1-amine

4-(2-chlorobenzyl)-N-(2,4,5-trimethoxybenzylidene)piperazin-1-amine

Cat. No.: B11666892
M. Wt: 403.9 g/mol
InChI Key: BRMARBAXGHXOFJ-UHFFFAOYSA-N
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Description

N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE is a compound known for its significant biological activities. It is a major metabolite of hydroxyzine and exhibits high specific affinity for histamine H1 receptors . This compound is used in the management of allergies, hay fever, angioedema, and urticaria .

Preparation Methods

The synthesis of N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE involves several steps. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Properties

Molecular Formula

C21H26ClN3O3

Molecular Weight

403.9 g/mol

IUPAC Name

N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine

InChI

InChI=1S/C21H26ClN3O3/c1-26-19-13-21(28-3)20(27-2)12-17(19)14-23-25-10-8-24(9-11-25)15-16-6-4-5-7-18(16)22/h4-7,12-14H,8-11,15H2,1-3H3

InChI Key

BRMARBAXGHXOFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=NN2CCN(CC2)CC3=CC=CC=C3Cl)OC)OC

Origin of Product

United States

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